3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo-
CAS No.:
Cat. No.: VC18647888
Molecular Formula: C10H5N3O3
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5N3O3 |
|---|---|
| Molecular Weight | 215.16 g/mol |
| IUPAC Name | 8-nitro-4-oxo-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H5N3O3/c11-4-6-5-12-9-7(10(6)14)2-1-3-8(9)13(15)16/h1-3,5H,(H,12,14) |
| Standard InChI Key | HPHAVDDQQDHDHM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C#N |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a quinoline backbone substituted at positions 3, 4, and 8:
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Position 3: Carbonitrile group (-C≡N)
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Position 4: Ketone oxygen (=O) in a 1,4-dihydroquinoline system
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Position 8: Nitro group (-NO₂)
This arrangement creates a conjugated π-system with distinct electronic properties. Comparative analysis with PubChem entries for analogous compounds (CID 23438317, CID 69257838) reveals that nitro group positioning significantly influences molecular polarity and hydrogen-bonding capacity .
Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) studies on similar quinoline-3-carbonitriles demonstrate:
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HOMO-LUMO gap: Typically 3.4–3.8 eV, indicating moderate chemical reactivity
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Dipole moment: Enhanced by nitro and cyano groups (predicted >5 Debye)
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Tautomeric equilibrium: The 1,4-dihydro configuration allows keto-enol tautomerism, influencing solubility and biological interactions
Table 1: Comparative Molecular Properties of Quinoline Derivatives
Synthesis and Modification Pathways
Primary Synthetic Routes
While no direct synthesis reports exist for the 8-nitro derivative, analogous compounds suggest:
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Multi-component Reactions: Utilizing aldehydes, cyanoacetate derivatives, and ammonium acetate under reflux conditions
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Nitro Group Introduction: Late-stage nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C)
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Cyclization Strategies: Acid-catalyzed ring closure of β-ketonitrile precursors
Key challenges include:
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Regioselective nitration at position 8
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Stabilization of the 1,4-dihydro intermediate during synthesis
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Purification difficulties due to polar functional groups
Derivative Formation
The reactive positions enable multiple modifications:
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Nitro Reduction: Catalytic hydrogenation to produce 8-amino derivatives
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Cyano Group Manipulation: Hydrolysis to carboxylic acids or conversion to tetrazole rings
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Ketone Functionalization: Formation of hydrazones or oximes for biological testing
Physicochemical Profile
Solubility and Stability
Experimental data from similar compounds (CID 69258690) indicates:
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Aqueous solubility: <0.1 mg/mL at pH 7.4 (predicted)
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Thermal stability: Decomposition above 250°C (DSC extrapolation)
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Photostability: Susceptible to nitro group photoreduction, requiring light-protected storage
Spectroscopic Characteristics
Predicted spectral signatures based on analogous structures:
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IR (cm⁻¹): 2240 (C≡N), 1685 (C=O), 1520 & 1350 (NO₂ asymmetric/symmetric stretch)
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¹H NMR (DMSO-d₆): δ 8.5–8.7 (H-2), δ 7.9–8.1 (H-6/H-7), δ 6.5–6.7 (H-5)
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¹³C NMR: 160–165 ppm (C=O), 115–120 ppm (C≡N), 145–150 ppm (C-NO₂)
Computational ADMET Predictions
Using QikProp and SwissADME platforms:
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Absorption: Caco-2 permeability 12 nm/s (moderate)
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Metabolism: CYP3A4 substrate (high likelihood of first-pass metabolism)
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Toxicity: Ames test prediction: mutagenic (nitro group concern)
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Lipophilicity: Calculated LogP 1.9 (ideal range for CNS drugs)
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for nitroreductase-activated prodrugs
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Potential photosensitizer in PDT (λmax ≈ 380 nm)
Material Science
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Electron-deficient moiety for organic semiconductors
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Ligand precursor for transition metal complexes
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